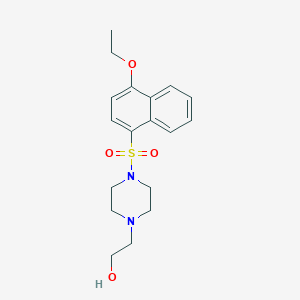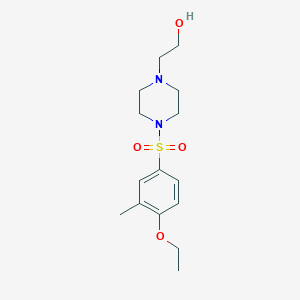
2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol, also known as EMPE, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a piperazine derivative that has been studied for its ability to modulate certain receptors in the brain, which may have implications for the treatment of various neurological disorders.
作用機序
Target of Action
The primary targets of 2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol, abbreviated as EMPE . These drugs target a variety of receptors and enzymes, indicating that EMPE may also interact with multiple targets.
Mode of Action
The exact mode of action of EMPE is currently unknown due to the lack of specific studies on this compound. . The specific mode of action would depend on the particular target and the chemical structure of EMPE.
Biochemical Pathways
, it can be inferred that EMPE may potentially affect multiple biochemical pathways
Pharmacokinetics
. Therefore, it can be inferred that EMPE may have favorable ADME properties, contributing to its bioavailability.
Result of Action
The molecular and cellular effects of EMPE’s action are currently unknown due to the lack of specific studies on this compound. , it can be inferred that EMPE may have a variety of potential effects, such as modulation of receptor activity, inhibition of enzymes, or alteration of cellular signaling pathways.
実験室実験の利点と制限
2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, its effects may be dependent on dose and may vary depending on the specific receptor subtype being targeted.
将来の方向性
There are several potential future directions for research on 2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol. One area of interest is its potential application in the treatment of schizophrenia, as it has been shown to modulate the dopamine D2 receptor, which is involved in the pathophysiology of the disorder. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for therapeutic use. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential for use in treating various neurological disorders.
合成法
2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol can be synthesized through a multi-step process involving the reaction of 4-ethyl-3-methylphenol with piperazine and sulfonyl chloride, followed by reduction with sodium borohydride. The resulting product is then treated with ethanol to yield this compound.
科学的研究の応用
2-(4-((4-Ethoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol has been studied for its potential application in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. It has been shown to modulate certain receptors in the brain, such as the 5-HT1A receptor and the dopamine D2 receptor, which are involved in the regulation of mood and behavior.
特性
IUPAC Name |
2-[4-(4-ethoxy-3-methylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-3-21-15-5-4-14(12-13(15)2)22(19,20)17-8-6-16(7-9-17)10-11-18/h4-5,12,18H,3,6-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLPMJYYEOWBCW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

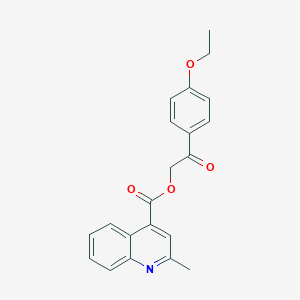
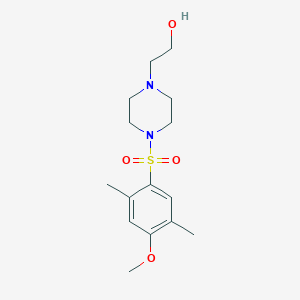

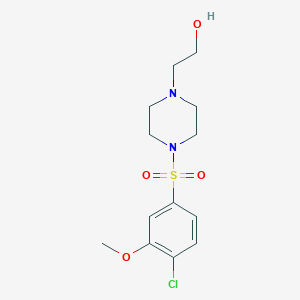

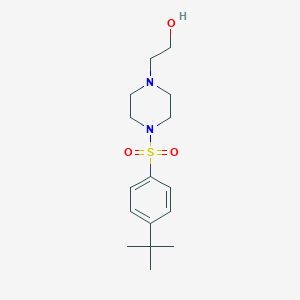
![2-(4-{[3-Methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinyl)ethanol](/img/structure/B513256.png)

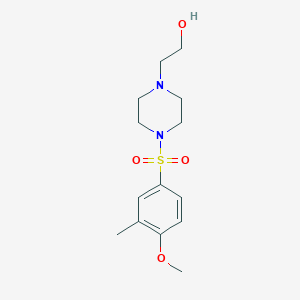
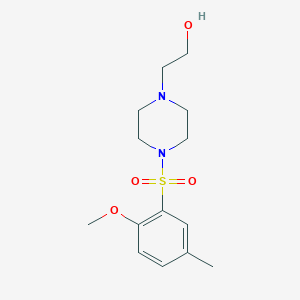
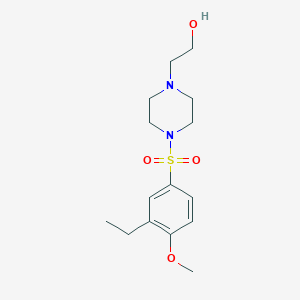
![2-{4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B513291.png)
